

# Pimavanserin (ACP-103) discovery and development history

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An In-Depth Technical Guide to the Discovery and Development of Pimavanserin (ACP-103)

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Pimavanserin (ACP-103), marketed as Nuplazid®, represents a paradigm shift in the treatment of Parkinson's Disease Psychosis (PDP). Its development was a targeted effort, moving away from the dopamine-centric mechanisms of traditional antipsychotics, which often worsen motor symptoms in Parkinson's patients. This guide details the scientific journey of Pimavanserin, from the initial hypothesis rooted in the pharmacology of atypical antipsychotics to its successful clinical development and regulatory approval. The core of its innovation lies in its potent and selective inverse agonism at the serotonin 5-HT<sub>2A</sub> receptor, a mechanism that effectively treats psychosis without compromising motor control. This document provides a comprehensive overview of its discovery, preclinical characterization, and the pivotal clinical trials that established its efficacy and safety, offering a technical resource for the scientific community.

## Discovery and Rationale: A Targeted Approach

The discovery of Pimavanserin stemmed from a strategic research initiative in the late 1990s by ACADIA Pharmaceuticals.<sup>[1]</sup> The foundational hypothesis was built on the observation that low doses of the atypical antipsychotic clozapine showed efficacy in treating Parkinson's Disease Psychosis (PDP) with a lower risk of motor side effects compared to other

antipsychotics.[1] A critical insight came from molecular pharmacological profiling, which revealed that a common feature of atypical antipsychotics was potent inverse agonist activity at serotonin 5-HT<sub>2A</sub> receptors.[1][2]

This led to the hypothesis that a highly selective 5-HT<sub>2A</sub> receptor inverse agonist could provide robust antipsychotic benefits for PDP patients while avoiding the debilitating motor side effects associated with dopamine D<sub>2</sub> receptor blockade.[1][2] This targeted approach initiated a high-throughput screening campaign to identify novel, potent, and selective 5-HT<sub>2A</sub> inverse agonists.[1]

## Lead Identification and Optimization

The screening and subsequent chemical lead optimization campaign led to the identification of an early lead compound, AC-90179.[2] While AC-90179 demonstrated attractive in vitro and in vivo pharmacology, it suffered from low oral bioavailability.[2] A major lead optimization effort was then launched to develop an analog with similar pharmacological properties but improved oral bioavailability. This effort culminated in the discovery of Pimavanserin (ACP-103), a structurally similar molecule with much greater oral bioavailability and favorable properties for clinical development.[1][2]

## Preclinical Development and Pharmacology

Pimavanserin's preclinical development focused on characterizing its mechanism of action and establishing its antipsychotic-like activity and safety profile in various animal models.

## Mechanism of Action

Pimavanserin is a selective serotonin inverse agonist and antagonist.[3][4] Its therapeutic effects are thought to be mediated primarily through potent inverse agonist activity at the serotonin 5-HT<sub>2A</sub> receptor.[5][6][7][8][9] Inverse agonism means that Pimavanserin not only blocks the receptor but also reduces its constitutive, or baseline, activity.[3] It has a lower affinity for the 5-HT<sub>2C</sub> receptor and no appreciable affinity for dopamine (including D<sub>2</sub>), muscarinic, histaminergic, or adrenergic receptors, which is key to its favorable side-effect profile, particularly the absence of motor function impairment.[1][8][10][11][12][13]

Recent studies in human brain tissue have further elucidated its mechanism, showing that Pimavanserin acts as an inverse agonist specifically on the 5-HT<sub>2A</sub> receptor's coupling to

Gai1-proteins, a pathway implicated in hallucinogenic responses, while behaving as a neutral antagonist on the canonical Gαq/11-protein pathway.[\[14\]](#)[\[15\]](#)

## Receptor Binding and Functional Activity

The selectivity of Pimavanserin for the 5-HT<sub>2A</sub> receptor is a cornerstone of its pharmacology. Quantitative data from in vitro binding and functional assays demonstrate this selectivity.

Table 1: Receptor Binding and Functional Profile of Pimavanserin

Receptor/Target	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity
Serotonin 5-HT <sub>2A</sub>	0.087 <a href="#">[10]</a> <a href="#">[13]</a>	Inverse Agonist (pIC <sub>50</sub> : 8.7) <a href="#">[16]</a>
Serotonin 5-HT <sub>2C</sub>	0.44 <a href="#">[10]</a> <a href="#">[13]</a>	Inverse Agonist (pIC <sub>50</sub> : 7.1) <a href="#">[16]</a>
Sigma 1	120 <a href="#">[10]</a> <a href="#">[13]</a>	Low Affinity
Serotonin 5-HT <sub>2B</sub>	>300 <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>	No Appreciable Affinity
Dopamine D <sub>2</sub>	>300 <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>	No Appreciable Affinity
Muscarinic Receptors	>300 <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>	No Appreciable Affinity
Histaminergic Receptors	>300 <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>	No Appreciable Affinity

| Adrenergic Receptors | >300[\[10\]](#)[\[12\]](#)[\[13\]](#) | No Appreciable Affinity |

## In Vivo Preclinical Models

Pimavanserin demonstrated robust activity in established preclinical rodent models of psychosis.[\[1\]](#) In studies using a rodent model of Alzheimer's disease, which presents with psychosis-like behaviors, Pimavanserin treatment reversed the augmented locomotor response to amphetamine and normalized disrupted prepulse inhibition.[\[17\]](#)[\[18\]](#)[\[19\]](#) It also prevented head-twitch responses induced by the 5-HT<sub>2A</sub> agonist DOI.[\[17\]](#)[\[18\]](#)[\[19\]](#) These findings provided strong preclinical evidence for its potential antipsychotic efficacy.[\[1\]](#)

## Clinical Development

The clinical development program for Pimavanserin was designed to rigorously evaluate its efficacy and safety for the treatment of PDP, an indication with no approved therapies at the time.

## Phase II Studies

An early Phase II double-blind, placebo-controlled trial in 60 patients with PDP established a critical aspect of Pimavanserin's profile: its excellent motor tolerability.<sup>[20]</sup> The primary endpoint was met, demonstrating that Pimavanserin did not worsen motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).<sup>[20]</sup> The study also showed positive signals of antipsychotic effect, with significant improvements in global ratings of hallucinations and delusions.<sup>[1][21]</sup>

## Phase III Program for Parkinson's Disease Psychosis

The Phase III program included several key studies that ultimately led to regulatory approval.

- Study ACP-103-012: This large, international study randomized 298 PDP patients to receive placebo, 10 mg of Pimavanserin, or 40 mg of Pimavanserin.<sup>[1]</sup> While the 10 mg arm did not show separation from placebo, the 40 mg arm suggested benefits in nighttime sleep and caregiver burden.<sup>[1]</sup> The study confirmed the safety and motor tolerability of Pimavanserin.<sup>[1]</sup>
- Study ACP-103-014: This study, evaluating 10 mg and 20 mg doses of Pimavanserin, was initiated before the results of the -012 study were known. It was terminated early after investigators determined it was unlikely to demonstrate efficacy at these lower doses.<sup>[22]</sup>
- Study ACP-103-020 (Pivotal Trial): Learning from the previous studies, the pivotal -020 study was a 6-week, double-blind, placebo-controlled trial that enrolled 199 PDP patients, randomizing them to receive either 40 mg of Pimavanserin or a placebo.<sup>[21][23]</sup> The trial design was enhanced to limit placebo response.<sup>[22][24]</sup> The primary endpoint was the change in psychosis symptoms as measured by the Parkinson's disease-adapted Scale for Assessment of Positive Symptoms (SAPS-PD).<sup>[24]</sup>

The -020 study was highly successful, meeting its primary endpoint with high statistical significance.<sup>[1]</sup> Pimavanserin also demonstrated significant improvements in key secondary

endpoints, including clinical global impression, caregiver burden, and measures of nighttime sleep and daytime wakefulness, all while showing no negative impact on motor function.[\[1\]](#)[\[25\]](#)

Table 2: Key Efficacy Results from the Pivotal Phase III Trial (ACP-103-020) for PDP

Endpoint	Pimavanserin 40 mg (n=95)	Placebo (n=90)	Treatment Difference	p-value
SAPS-PD Score Change from Baseline (Primary)	-5.79	-2.73	-3.06	0.001 <a href="#">[24]</a>
CGI-S Score Change from Baseline (Secondary)	-1.1	-0.6	-0.5	0.0007 <a href="#">[25]</a>
CGI-I Score at Week 6 (Secondary)	2.7	3.3	-0.6	0.0011 <a href="#">[25]</a>
Caregiver Burden Scale Change (Secondary)	-3.9	-1.3	-2.6	0.0016 <a href="#">[25]</a>

| UPDRS Parts II+III Score Change (Motor) | +1.4 | +1.2 | +0.2 | Not Significant[\[1\]](#) |

SAPS-PD: Scale for Assessment of Positive Symptoms-Parkinson's Disease; CGI-S: Clinical Global Impression-Severity; CGI-I: Clinical Global Impression-Improvement; UPDRS: Unified Parkinson's Disease Rating Scale.

## Other Indications

Pimavanserin has also been investigated for other indications:

- Schizophrenia: As an adjunctive treatment, Phase III trials (ENHANCE, ADVANCE-2) did not meet their primary endpoints for improving psychotic symptoms or negative symptoms,

respectively, and development for this indication was discontinued.[26][27]

- Dementia-Related Psychosis (DRP): The Phase III HARMONY study showed that Pimavanserin significantly reduced the risk of relapse of psychosis in patients with DRP who had previously responded to the treatment.[28][29] The trial was stopped early due to positive efficacy.[28][29][30]

## Regulatory History and Approval

Pimavanserin's journey to market was expedited by its potential to fill a significant unmet medical need.

- September 2014: The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Pimavanserin for the treatment of Parkinson's Disease Psychosis. [31][32]
- April 29, 2016: The FDA approved Nuplazid® (pimavanserin) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, making it the first and only drug approved for this specific indication.[8][9][12][31][33]
- June 2018: The FDA approved new dosage formulations, a 34 mg capsule and a 10 mg tablet, to improve dosing convenience.[31]

## Detailed Experimental Protocols

### In Vitro Receptor Binding Assay (General Protocol)

- Objective: To determine the binding affinity ( $K_i$ ) of Pimavanserin for various neurotransmitter receptors.
- Methodology:
  - Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT<sub>2A</sub>) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then stored at -80°C.
  - Radioligand Binding: A specific radioligand (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub> receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of

the test compound (Pimavanserin).

- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of Pimavanserin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The  $K_i$  value is then determined from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

## In Vitro Functional Assay for Inverse Agonism (R-SAT™)

- Objective: To measure the functional activity of Pimavanserin at a receptor, specifically its ability to reduce constitutive receptor activity (inverse agonism).
- Methodology (Receptor Selection and Amplification Technology - R-SAT™):
  - Cell Transfection: NIH-3T3 cells are transfected with a plasmid DNA encoding the human 5-HT2A receptor. This leads to overexpression of the receptor, which often results in detectable constitutive (agonist-independent) signaling.
  - Cell Culture: The transfected cells are cultured under conditions that select for their growth, which is now coupled to the activation state of the expressed receptor. Constitutive activity of the 5-HT2A receptor drives cell proliferation.
  - Compound Treatment: The cells are treated with varying concentrations of Pimavanserin.
  - Signal Measurement: The effect of the compound on cell proliferation is measured. An inverse agonist will inhibit the constitutive signaling of the receptor, thereby reducing the rate of cell proliferation.
  - Data Analysis: A concentration-response curve is generated, and the pIC50 value (the negative log of the molar concentration producing 50% of the maximum inhibition) is calculated to quantify the potency of the inverse agonist activity.<sup>[16]</sup>

## Pivotal Phase III Clinical Trial Protocol (ACP-103-020)

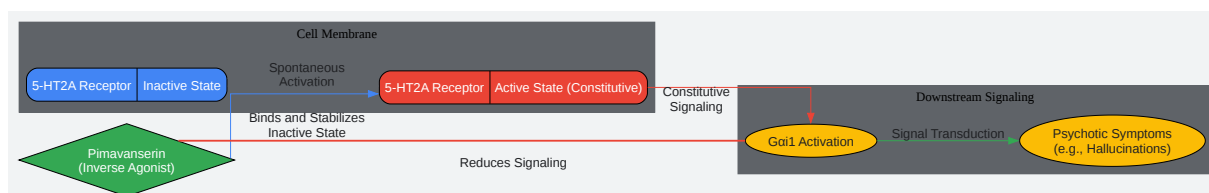
- Objective: To evaluate the efficacy and safety of Pimavanserin 40 mg for the treatment of Parkinson's Disease Psychosis.
- Methodology:
  - Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[24\]](#)
  - Patient Population: Included patients aged  $\geq 40$  years with a diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) that developed after the PD diagnosis and were severe enough to warrant treatment.[\[21\]](#)[\[24\]](#) Patients were on stable antiparkinsonian medication.[\[24\]](#)
  - Lead-in Phase: A 2-week non-pharmacological lead-in phase was included to acclimate patients to the study procedures and limit placebo response.[\[24\]](#)
  - Randomization: 199 patients were randomized (1:1) to receive either Pimavanserin (40 mg, administered as two 20 mg tablets) or a matching placebo, taken orally once daily for 6 weeks.[\[21\]](#)[\[23\]](#)[\[24\]](#)
  - Primary Endpoint: The primary efficacy measure was the change from baseline to Week 6 on the SAPS-PD scale. The SAPS-PD is a 9-item scale adapted from the full SAPS to specifically assess the hallucinations and delusions domains relevant to PDP.[\[23\]](#)[\[24\]](#) Assessments were conducted by central, independent raters to ensure consistency.[\[23\]](#)  
[\[24\]](#)
  - Key Secondary Endpoints:
    - Motor Function: Assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to ensure no worsening of motor symptoms.[\[1\]](#)[\[23\]](#)
    - Clinical Global Impression: Measured using the CGI-Severity (CGI-S) and CGI-Improvement (CGI-I) scales.[\[25\]](#)
    - Caregiver Burden: Assessed using the Caregiver Burden Scale.[\[25\]](#)



- Sleep and Wakefulness: Evaluated using scales for nighttime sleep and daytime wakefulness.[1][25]
- Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population, comparing the mean change in SAPS-PD scores between the Pimavanserin and placebo groups using an analysis of covariance (ANCOVA).

## Visualizations: Pathways and Processes

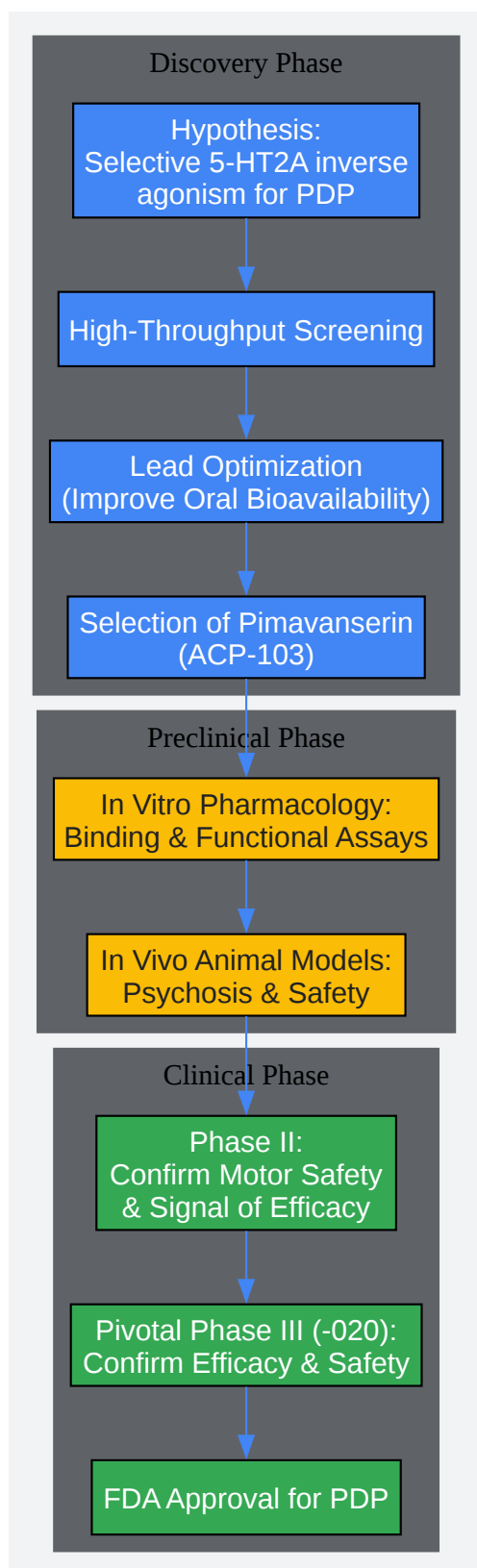
### Signaling Pathway and Mechanism of Action



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Caption: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor.

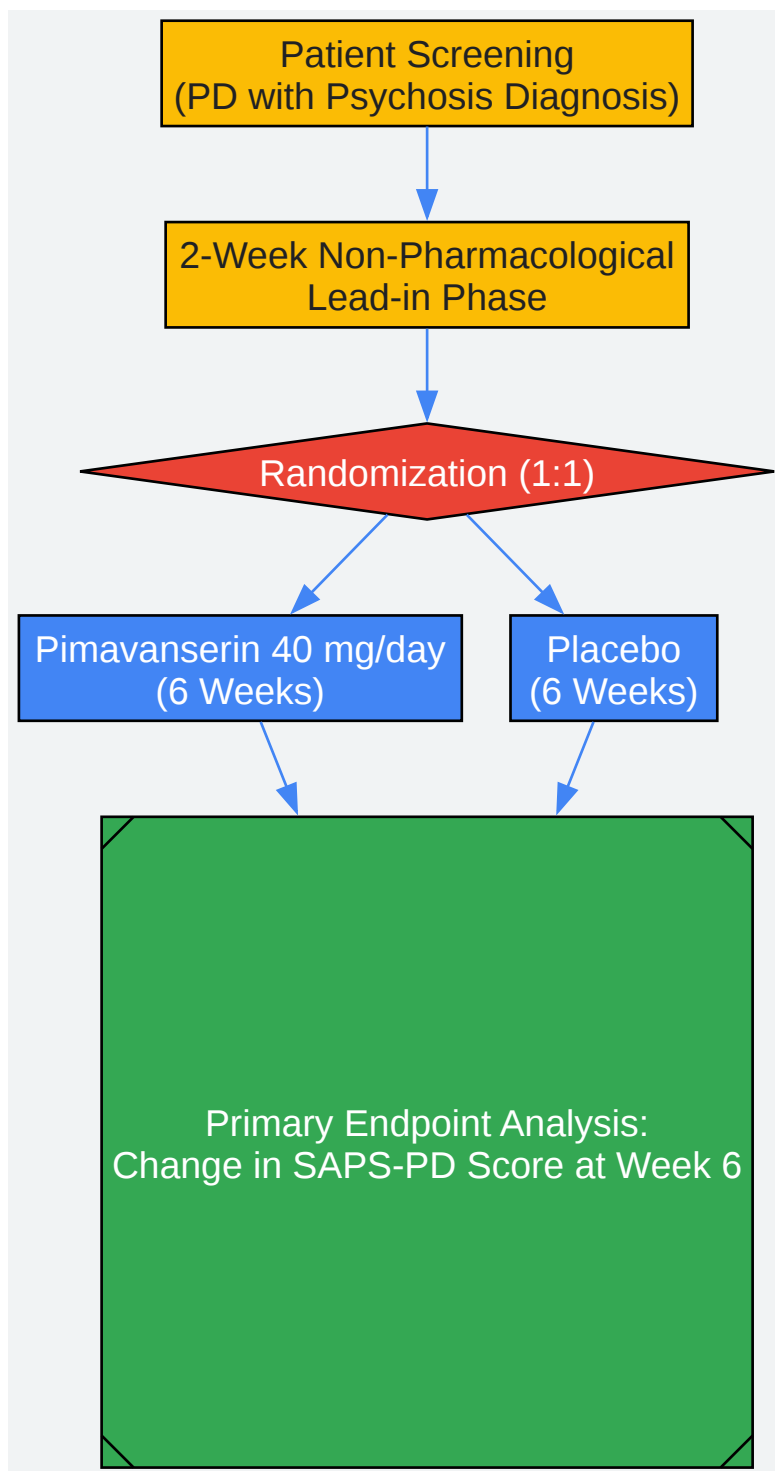
## Drug Discovery and Development Workflow



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Caption: Logical workflow of Pimavanserin's development journey.

## Pivotal Phase III Trial (-020) Workflow



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Caption: Simplified workflow of the pivotal ACP-103-020 clinical trial.

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